N-butyl-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a butyl chain, and a fluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
N-Butylation: The final step involves the N-butylation of the oxazole ring using an appropriate butylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-butyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-butyl-2-(4-bromophenyl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-butyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Uniqueness
4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H19FN2O3S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-butyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(26(23,24)16-7-5-4-6-8-16)22-17(25-18)14-9-11-15(20)12-10-14/h4-12,21H,2-3,13H2,1H3 |
InChI Key |
WOBDQLRZEOVWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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